molecular formula C11H22O3Si B14343692 [2-(Cyclohex-1-en-1-yl)ethyl](trimethoxy)silane CAS No. 95097-52-2

[2-(Cyclohex-1-en-1-yl)ethyl](trimethoxy)silane

Katalognummer: B14343692
CAS-Nummer: 95097-52-2
Molekulargewicht: 230.38 g/mol
InChI-Schlüssel: HXSQYLVIFHUAEI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Cyclohex-1-en-1-yl)ethylsilane: is an organosilicon compound characterized by the presence of a cyclohexenyl group attached to an ethyl chain, which is further bonded to a trimethoxysilane moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohex-1-en-1-yl)ethylsilane typically involves the reaction of cyclohexene with an appropriate ethylating agent, followed by the introduction of the trimethoxysilane group. One common method involves the use of a Grignard reagent, where cyclohexene is first converted to a cyclohexylmagnesium bromide intermediate. This intermediate is then reacted with ethyl bromide to form the desired ethylated product. Finally, the trimethoxysilane group is introduced through a hydrosilylation reaction using trimethoxysilane and a suitable catalyst, such as platinum or rhodium complexes .

Industrial Production Methods

Industrial production of 2-(Cyclohex-1-en-1-yl)ethylsilane may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis. Additionally, purification techniques like distillation and chromatography are employed to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Cyclohex-1-en-1-yl)ethylsilane: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can convert the cyclohexenyl group to a cyclohexyl group, often using hydrogenation catalysts like palladium on carbon.

    Substitution: The trimethoxysilane group can undergo nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of palladium on carbon (Pd/C) is frequently used.

    Substitution: Nucleophiles like sodium iodide (NaI) or lithium aluminum hydride (LiAlH₄) are employed under anhydrous conditions.

Major Products Formed

    Oxidation: Cyclohexenone or cyclohexanol derivatives.

    Reduction: Cyclohexyl derivatives.

    Substitution: Various substituted silanes depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-(Cyclohex-1-en-1-yl)ethylsilane: finds applications in several scientific research areas:

Wirkmechanismus

The mechanism of action of 2-(Cyclohex-1-en-1-yl)ethylsilane involves its ability to undergo various chemical transformations, which are facilitated by the reactive trimethoxysilane group. This group can hydrolyze in the presence of moisture, forming silanols that can further condense to form siloxane bonds. These reactions are crucial in applications such as surface modification and the formation of cross-linked polymer networks .

Vergleich Mit ähnlichen Verbindungen

2-(Cyclohex-1-en-1-yl)ethylsilane: can be compared with other similar compounds, such as:

These comparisons highlight the unique features of 2-(Cyclohex-1-en-1-yl)ethylsilane , such as its specific reactivity and versatility in various applications.

Eigenschaften

CAS-Nummer

95097-52-2

Molekularformel

C11H22O3Si

Molekulargewicht

230.38 g/mol

IUPAC-Name

2-(cyclohexen-1-yl)ethyl-trimethoxysilane

InChI

InChI=1S/C11H22O3Si/c1-12-15(13-2,14-3)10-9-11-7-5-4-6-8-11/h7H,4-6,8-10H2,1-3H3

InChI-Schlüssel

HXSQYLVIFHUAEI-UHFFFAOYSA-N

Kanonische SMILES

CO[Si](CCC1=CCCCC1)(OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.